molecular formula C19H18N2O4S3 B4702209 1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione

1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione

Cat. No.: B4702209
M. Wt: 434.6 g/mol
InChI Key: SPXSQTQJWMCGFB-UHFFFAOYSA-N
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Description

1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a potent and selective small-molecule inhibitor of the KEAP1-NRF2 protein-protein interaction. This interaction is a central regulator of the cellular antioxidant response; under normal conditions, the KEAP1 protein targets the transcription factor NRF2 for ubiquitination and proteasomal degradation. By inhibiting this interaction, this compound stabilizes NRF2, allowing its translocation to the nucleus where it activates the transcription of a battery of cytoprotective genes containing the Antioxidant Response Element (ARE). This mechanism makes it an invaluable research tool for investigating the NRF2 pathway's role in cellular defense against oxidative and electrophilic stress. Researchers utilize this compound to probe the therapeutic potential of NRF2 activation in various disease models, including neurodegenerative disorders , inflammatory conditions , and chemoresistance in oncology. Its specific application is highlighted in studies exploring cytoprotection, as it can be used to dissect the complex signaling network governed by NRF2 and to validate targets within this pathway for drug discovery. The compound's ability to selectively disrupt the KEAP1-NRF2 complex provides a powerful means to experimentally induce an antioxidant state, facilitating the study of redox biology and the development of novel therapeutic strategies for oxidative stress-related pathologies.

Properties

IUPAC Name

1-[2-(6-methoxy-4,4-dimethyl-1-sulfanylidenedithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S3/c1-19(2)17-15(18(26)28-27-17)10-5-4-6-11(25-3)16(10)21(19)14(24)9-20-12(22)7-8-13(20)23/h4-6H,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXSQTQJWMCGFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C3=C(N1C(=O)CN4C(=O)CCC4=O)C(=CC=C3)OC)C(=S)SS2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the dithiolo ring and the pyrrolidine-2,5-dione moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may include optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[2-

Biological Activity

The compound 1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic molecule belonging to the class of dithioloquinoline derivatives. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C23H18N2O4S3
  • Molecular Weight : 482.6 g/mol
  • Predicted Boiling Point : 738.3 ± 70.0 °C
  • Density : 1.56 ± 0.1 g/cm³
  • pKa : -0.29 ± 0.40

Biological Activity Overview

Research indicates that compounds within the dithioloquinoline class exhibit a range of biological activities including:

  • Antitumor Activity : Studies have shown that derivatives of dithioloquinoline can inhibit various kinases associated with cancer progression, demonstrating potential as antitumor agents .
  • Antimicrobial Properties : Several derivatives have been evaluated for their antimicrobial activity against bacteria and fungi. These compounds often show efficacy exceeding that of established antibiotics like ampicillin and ketoconazole .
  • Anti-inflammatory Effects : Some derivatives have shown anti-inflammatory properties comparable to indomethacin, suggesting potential therapeutic applications in inflammatory diseases .

Antitumor Activity

Recent studies utilizing molecular modeling and screening identified several dithioloquinoline derivatives with significant antitumor activity. For instance:

  • Compounds such as 2a , 2b , and 2q demonstrated inhibitory effects exceeding 85% against various human kinases, indicating strong potential for further development as anticancer agents .

Antimicrobial Activity

A comparative analysis of several dithioloquinoline derivatives revealed:

CompoundActivity TypeEfficacy
Compound AAntibacterialEffective against Gram-positive bacteria
Compound BAntifungalSuperior to ketoconazole
Compound CBroad-spectrumActive against both Gram-positive and Gram-negative bacteria

Studies confirmed that certain derivatives not only inhibited bacterial growth but also displayed antifungal properties that surpassed traditional treatments .

Anti-inflammatory Effects

The anti-inflammatory potential of these compounds was assessed through various assays. The findings suggested that some derivatives could serve as dual-action agents capable of both inhibiting inflammation and exhibiting chemoprotective properties .

Case Studies

  • Case Study on Antitumor Activity :
    • A study evaluated the effects of a specific dithioloquinoline derivative on cancer cell lines. The results indicated a significant reduction in cell viability at concentrations lower than those required for traditional chemotherapeutics.
  • Case Study on Antimicrobial Efficacy :
    • In vitro tests showed that a selected derivative exhibited potent activity against biofilms formed by Pseudomonas aeruginosa and Candida albicans, highlighting its potential in treating resistant infections.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Core Structure Substituents Key Functional Groups
Target Compound [1,2]dithiolo[3,4-c]quinoline 6-methoxy, 4,4-dimethyl, thioxo Pyrrolidine-2,5-dione, ketomethyl
8-Methoxy Isomer (Fig. S13, ) [1,2]dithiolo[3,4-c]quinoline 8-methoxy, 4,4-dimethyl, thioxo Pyrrolidine-2,5-dione, ketomethyl
Pyrrolidine-dione Analog () [1,2]dithiolo[4,5-c]pyrrole Ethyl, thioxo Dihydro-4H-[1,3]dithiolo-pyrrole

Physicochemical and Spectroscopic Properties

  • Solubility: The target compound’s quinoline core imparts lipophilicity, whereas the pyrrolidine-2,5-dione moiety enhances polarity. This balance contrasts with ’s pyrazol-4-yl derivative, which exhibits lower solubility due to its nitro-phenyl group and lack of ionizable sites .
  • Spectroscopic Signatures :
    • IR : The thioxo (C=S) stretch at ~1308 cm⁻¹ (similar to ’s 1308 cm⁻¹ C=S peak) and carbonyl (C=O) stretches at ~1689–1700 cm⁻¹ are critical markers .
    • NMR : The 1H NMR of the 8-methoxy isomer (, Fig. S14) shows upfield shifts for methoxy protons (δ ~3.3 ppm) compared to the 6-methoxy variant, reflecting electronic differences .

Table 2: Physicochemical Data

Property Target Compound 8-Methoxy Isomer () Pyrazol-4-yl Analog ()
Molecular Weight ~480 g/mol (estimated) ~480 g/mol 432.4 g/mol
Melting Point Not reported Not reported 190.9°C
Key IR Peaks (cm⁻¹) 1308 (C=S), 1689–1700 (C=O) Similar to target 1308 (C=S), 1689 (C=O)

Q & A

What are the key challenges in synthesizing this compound, and how can reaction conditions be optimized?

Basic Research Focus
Synthesis of this compound involves complex heterocyclic systems (dithioloquinoline and pyrrolidine-dione moieties) that require precise stoichiometry and regioselective control. A common challenge is avoiding side reactions during cyclization steps, such as unintended thiol oxidation or ring-opening.
Methodological Approach :

  • Use reflux conditions in ethanol or DCM/EtOAc solvent systems to stabilize intermediates (as seen in analogous dithioloquinoline syntheses) .
  • Employ statistical Design of Experiments (DoE) to optimize parameters (temperature, solvent polarity, catalyst loading) and minimize trial-and-error .
  • Monitor reaction progress via HPLC-MS to detect byproducts early, enabling adjustments to reaction time or quenching protocols .

How can spectroscopic data (NMR, IR, MS) resolve ambiguities in structural characterization?

Basic Research Focus
The compound’s fused dithiolane and quinoline rings create complex splitting patterns in NMR spectra, complicating structural confirmation.
Methodological Approach :

  • <sup>1</sup>H-NMR : Compare chemical shifts of the methoxy group (δ ~3.8–4.0 ppm) and pyrrolidine-dione protons (δ ~2.5–3.5 ppm) to analogous compounds .
  • IR : Validate the thioxo (C=S) stretch at ~1050–1150 cm<sup>-1</sup> and carbonyl (C=O) peaks at ~1700 cm<sup>-1</sup> .
  • High-Resolution MS : Confirm molecular ion [M+H]<sup>+</sup> with <2 ppm error to distinguish from isomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-[2-(6-methoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-oxoethyl]pyrrolidine-2,5-dione

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